5-Hydroxy-1-(2-hydroxyethyl)-4,4-diphenylimidazolidin-2-one
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Overview
Description
5-Hydroxy-1-(2-hydroxyethyl)-4,4-diphenylimidazolidin-2-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique imidazolidinone structure, which includes a hydroxyethyl group and two phenyl groups. Its chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-(2-hydroxyethyl)-4,4-diphenylimidazolidin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4-diphenylimidazolidin-2-one with ethylene oxide in the presence of a base, such as sodium hydroxide, to introduce the hydroxyethyl group. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1-(2-hydroxyethyl)-4,4-diphenylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while substitution reactions on the phenyl rings can introduce various functional groups.
Scientific Research Applications
5-Hydroxy-1-(2-hydroxyethyl)-4,4-diphenylimidazolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-(2-hydroxyethyl)-4,4-diphenylimidazolidin-2-one involves its interaction with specific molecular targets. The hydroxyethyl and phenyl groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one: Known for its antimicrobial properties.
Ethyl 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylate: Studied for its antiviral activity.
3-(2-Hydroxyethylamino)quinoline-2,4-diones: Investigated for their potential therapeutic applications.
Uniqueness
5-Hydroxy-1-(2-hydroxyethyl)-4,4-diphenylimidazolidin-2-one stands out due to its unique imidazolidinone core structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
34806-21-8 |
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Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
5-hydroxy-1-(2-hydroxyethyl)-4,4-diphenylimidazolidin-2-one |
InChI |
InChI=1S/C17H18N2O3/c20-12-11-19-15(21)17(18-16(19)22,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,20-21H,11-12H2,(H,18,22) |
InChI Key |
RAXXKUIXXORGMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(N(C(=O)N2)CCO)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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